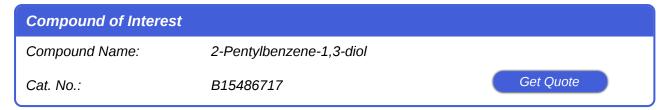


An In-depth Technical Guide to 5-Pentylbenzene-1,3-diol (Olivetol)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of 5-pentylbenzene-1,3-diol, a resorcinol derivative commonly known as Olivetol. While the initial topic specified **2-pentylbenzene-1,3-diol**, extensive database searches indicate that this is not a commonly referenced isomer. Therefore, this guide focuses on the well-characterized and biologically significant 5-pentyl isomer, which is a key precursor in the biosynthesis of cannabinoids and a subject of interest in medicinal chemistry.

Chemical and Physical Properties

Olivetol is a naturally occurring organic compound found in certain lichens and is a key precursor in the synthesis of tetrahydrocannabinol (THC). Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of 5-Pentylbenzene-1,3-diol



Property	Value	Source
CAS Number	500-66-3	[1][2]
Molecular Formula	C11H16O2	[1][2]
Molecular Weight	180.24 g/mol	[1]
IUPAC Name	5-pentylbenzene-1,3-diol	[1]
Appearance	Off-white crystals or olive to light purple waxy solid	[1]
Melting Point	46-48 °C	[3]
Boiling Point	313.259 °C at 760 mmHg	[3]
Solubility	DMF: 30 mg/mL, Ethanol: 30 mg/mL, DMSO: 5 mg/mL, Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/mL	[2]
Density	1.069 g/cm ³	[3]
Flash Point	113 °C	[3]

Table 2: Predicted Physical Properties of 5-Pentylbenzene-1,3-diol



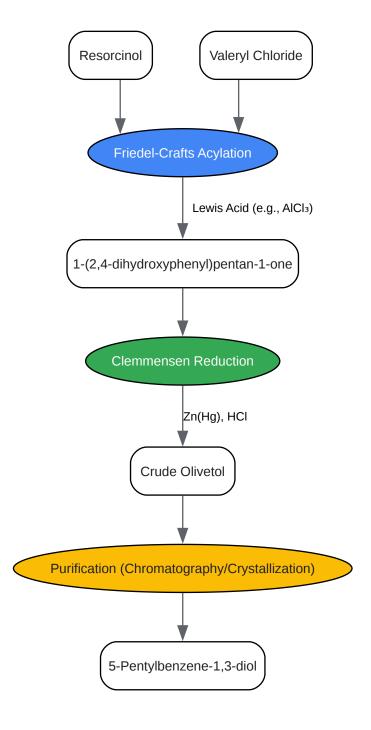
Property	Value	Source
LogP	3.6	ChemAxon
pKa (strongest acidic)	9.44	ChemAxon
Physiological Charge	0	ChemAxon
Hydrogen Acceptor Count	2	ChemAxon
Hydrogen Donor Count	2	ChemAxon
Polar Surface Area	40.46 Ų	ChemAxon
Rotatable Bond Count	4	ChemAxon
Refractivity	53.5 m³⋅mol ⁻¹	ChemAxon
Polarizability	20.7 ų	ChemAxon

Experimental Protocols

The synthesis of 5-pentylbenzene-1,3-diol can be achieved through a multi-step process, typically involving a Friedel-Crafts acylation followed by a Clemmensen reduction.

Synthesis Workflow





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Caption: General workflow for the synthesis of 5-pentylbenzene-1,3-diol.

Detailed Methodologies

Step 1: Friedel-Crafts Acylation of Resorcinol

This reaction introduces the five-carbon acyl group to the resorcinol ring.



 Materials: Resorcinol, valeryl chloride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), hydrochloric acid (HCl), ice.

Procedure:

- A solution of resorcinol in nitrobenzene is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.
- Anhydrous aluminum chloride is added portion-wise to the cooled solution while stirring.
- Valeryl chloride is then added dropwise to the mixture, maintaining the low temperature.
- After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion.
- The reaction is quenched by pouring the mixture onto a mixture of crushed ice and concentrated HCI.
- The resulting mixture is then subjected to steam distillation to remove the nitrobenzene solvent.
- The remaining aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
- The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(2,4dihydroxyphenyl)pentan-1-one.[4][5][6][7]

Step 2: Clemmensen Reduction of 1-(2,4-dihydroxyphenyl)pentan-1-one

This step reduces the ketone functional group to a methylene group, forming the pentyl chain. [8][9][10]

- Materials: 1-(2,4-dihydroxyphenyl)pentan-1-one, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene.
- Procedure:



- Amalgamated zinc is prepared by treating zinc granules with a solution of mercuric chloride.
- The 1-(2,4-dihydroxyphenyl)pentan-1-one, amalgamated zinc, concentrated HCl, and toluene are placed in a round-bottom flask equipped with a reflux condenser.
- The mixture is heated to reflux with vigorous stirring for several hours. Additional portions
 of concentrated HCl may be added during the reflux period.
- After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
- The aqueous layer is separated and extracted with toluene.
- The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.
- The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude 5-pentylbenzene-1,3-diol.

Step 3: Purification

The crude product is purified by column chromatography on silica gel followed by crystallization.

- Materials: Crude 5-pentylbenzene-1,3-diol, silica gel, and a suitable eluent system (e.g., hexane/ethyl acetate gradient).
- Procedure:
 - The crude product is dissolved in a minimum amount of the eluent and adsorbed onto a small amount of silica gel.
 - The adsorbed material is loaded onto a silica gel column packed with the initial eluent.
 - The column is eluted with a gradient of increasing polarity.
 - Fractions are collected and analyzed by TLC to identify those containing the pure product.



- The pure fractions are combined, and the solvent is removed under reduced pressure.
- The resulting solid is recrystallized from a suitable solvent system (e.g., hexane) to yield pure 5-pentylbenzene-1,3-diol as crystals.[11]

Spectral Data

Table 3: Spectral Data for 5-Pentylbenzene-1,3-diol

Technique	Key Features and Assignments
¹H NMR	δ (ppm): 6.25 (s, 2H, Ar-H), 6.17 (s, 1H, Ar-H), 2.36 (t, 2H, Ar-CH ₂), 1.46 (m, 2H, CH ₂), 1.25 (m, 4H, (CH ₂) ₂), 0.83 (t, 3H, CH ₃)[12]
¹³ C NMR	Characteristic aromatic signals between 100- 160 ppm and aliphatic signals between 10-40 ppm.
Mass Spectrometry (EI)	Molecular ion (M+) at m/z 180. Key fragments may arise from benzylic cleavage.[13][14]
Infrared (IR)	Broad O-H stretching band around 3300-3500 cm ⁻¹ , aromatic C-H stretching just above 3000 cm ⁻¹ , aliphatic C-H stretching just below 3000 cm ⁻¹ , and aromatic C=C stretching in the 1450-1600 cm ⁻¹ region.[1]

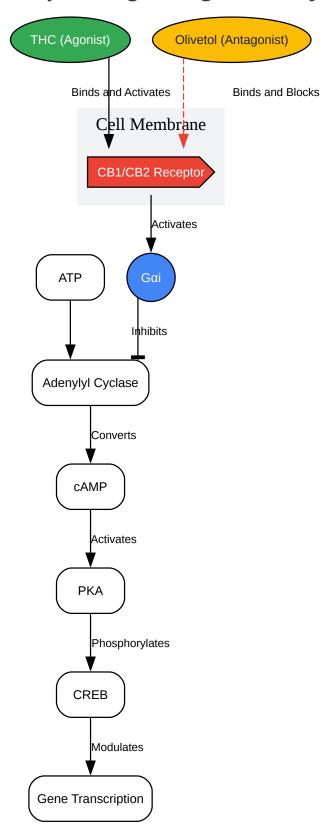
Biological Activity and Signaling Pathways

Olivetol and its derivatives are known to interact with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2.[15][16] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists like THC, initiate a signaling cascade that modulates neurotransmitter release.

Olivetol has been shown to act as a competitive inhibitor at CB1 and CB2 receptors.[15][16] This means it can bind to the receptors but does not activate them, thereby blocking the effects of agonists. Some studies also suggest that certain synthetic derivatives of olivetol can act as partial agonists at CB1 receptors and neutral antagonists at CB2 receptors.[17][18]



Cannabinoid Receptor Signaling Pathway



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Caption: Simplified signaling pathway of cannabinoid receptors and the inhibitory role of Olivetol.

The diagram illustrates that when an agonist like THC binds to and activates CB1/CB2 receptors, it leads to the activation of the inhibitory G-protein (Gai). This, in turn, inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP) from ATP. Lower cAMP levels lead to decreased activation of Protein Kinase A (PKA), which subsequently affects the phosphorylation of transcription factors like CREB, ultimately modulating gene transcription and cellular responses. Olivetol, by acting as an antagonist, can prevent this cascade from being initiated by agonists.[15][16][17][18]

Conclusion

5-Pentylbenzene-1,3-diol (Olivetol) is a significant natural product with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry reactions, and its biological activity, particularly its interaction with cannabinoid receptors, makes it a molecule of high interest for researchers in pharmacology and drug development. This guide provides a foundational understanding for further investigation and application of this versatile compound.

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